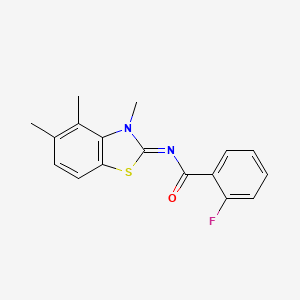

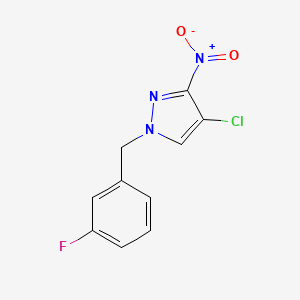

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

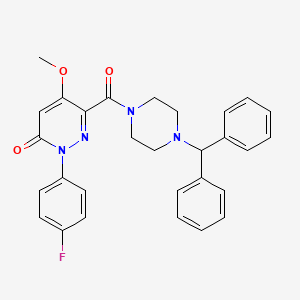

The compound “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide functional group (a carbonyl group attached to a nitrogen atom). The presence of a fluorine atom indicates that it’s a fluoroorganic compound .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzothiazole ring substituted with methyl groups at the 3, 4, and 5 positions, an amide group attached to a fluorinated benzene ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring, the amide group, and the fluorine atom. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The amide group can participate in various reactions, including hydrolysis and nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its stability and possibly its fluorescence properties. The amide group could influence its solubility in water and other polar solvents .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide”, also known as “(E)-2-fluoro-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide”, focusing on six unique applications:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. The presence of the fluorine atom and the benzothiazole moiety enhances the antimicrobial activity, making it a promising candidate for developing new antibiotics .

Anticancer Research

Benzothiazole derivatives are known for their anticancer properties. This specific compound has been investigated for its ability to inhibit cancer cell proliferation. The fluorine atom in the structure can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for anticancer drug development .

Fluorescent Probes

The unique structure of this compound allows it to be used as a fluorescent probe. Benzothiazole derivatives are often used in bioimaging due to their strong fluorescence properties. This compound can be utilized in cellular imaging to study various biological processes at the molecular level .

Enzyme Inhibition

This compound has potential applications as an enzyme inhibitor. Benzothiazole derivatives have been studied for their ability to inhibit enzymes such as tyrosine kinases, which are involved in various signaling pathways in cells. This makes the compound a potential candidate for developing treatments for diseases related to enzyme dysregulation .

Anti-inflammatory Agents

Research has shown that benzothiazole derivatives can exhibit anti-inflammatory properties. This compound could be explored for its ability to reduce inflammation, making it a potential candidate for developing new anti-inflammatory drugs .

Material Science

In material science, this compound can be used in the development of new materials with unique properties. Benzothiazole derivatives are known for their electronic properties, and incorporating this compound into polymers or other materials could lead to the development of new materials with enhanced conductivity or other desirable characteristics .

These applications highlight the versatility and potential of “2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” in various fields of scientific research. Each application leverages the unique chemical properties of the compound, making it a valuable subject for further study.

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A.

Mechanism of Action

Result of Action

The molecular and cellular effects of this compound depend on its specific targets. Potential outcomes include:

- Anti-inflammatory Activity : Some derivatives of indole exhibit anti-inflammatory effects . This compound may similarly modulate inflammation.

- Analgesic Properties : Certain indole-based compounds possess analgesic activity .

- Ulcerogenic Index : Interestingly, derivatives like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed both anti-inflammatory and analgesic activities .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability, solubility, and bioavailability are critical considerations.

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide holds promise for therapeutic exploration. Its multifaceted effects warrant deeper investigation, especially regarding its targets and clinical applications . 🌟

Future Directions

properties

IUPAC Name |

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c1-10-8-9-14-15(11(10)2)20(3)17(22-14)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCDKALSPLXSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=CC=C3F)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414101.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)